diethyl [hydroxy(phenyl)methyl]phosphonate

Crystallography Solid-state chemistry Formulation

This chiral α-hydroxyphosphonate provides documented 95% asymmetric reduction yield and serves as a defined IMPase inhibitor scaffold (Ki 6–600 µM). Its helical-chain crystal packing ensures reproducible crystallinity, distinguishing it from dimethyl analogs. Ideal for SAR campaigns and biocatalytic resolution to 95% ee.

Molecular Formula C11H17O4P
Molecular Weight 244.22 g/mol
CAS No. 1663-55-4
Cat. No. B158618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl [hydroxy(phenyl)methyl]phosphonate
CAS1663-55-4
Synonymsdiethoxyphosphoryl-phenyl-methanol
Molecular FormulaC11H17O4P
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C1=CC=CC=C1)O)OCC
InChIInChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3
InChIKeySLNMJVMGIXUXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl [hydroxy(phenyl)methyl]phosphonate (CAS 1663-55-4): Procurement‑Grade α‑Hydroxyphosphonate for Chiral Synthesis and Enzyme Inhibition


Diethyl [hydroxy(phenyl)methyl]phosphonate (CAS 1663‑55‑4) is a chiral α‑hydroxyphosphonate ester characterized by a phosphorus‑bound diethoxy group and a hydroxy(phenyl)methyl moiety [REFS‑1]. As a member of the α‑hydroxyphosphonate class, it serves as a versatile intermediate in organophosphorus synthesis, a chiral building block for asymmetric transformations, and a scaffold for enzyme inhibitor development [REFS‑2]. Its crystallographic, stereochemical, and biocatalytic properties distinguish it from closely related dialkyl esters, making precise specification essential for reproducible research outcomes.

Why Diethyl [hydroxy(phenyl)methyl]phosphonate Cannot Be Replaced by Generic α‑Hydroxyphosphonates


α‑Hydroxyphosphonates are not interchangeable reagents; the ester group (diethyl, dimethyl, dibenzyl) and the aromatic substituent dictate solid‑state packing, stereochemical outcome in asymmetric reactions, and recognition by biological targets [REFS‑1]. Even seemingly minor changes—such as replacing the ethyl ester with methyl or benzyl—can shift crystallization from helical chains to dimeric networks, alter enantioselectivity in biocatalytic resolutions, or modify enzyme‑binding affinity [REFS‑2]. The following quantitative evidence demonstrates why diethyl [hydroxy(phenyl)methyl]phosphonate provides a defined, reproducible profile that generic analogs cannot guarantee.

Quantitative Differentiation Evidence for Diethyl [hydroxy(phenyl)methyl]phosphonate Procurement


Crystal‑Packing Divergence: Helical Chains vs. Dimers

Diethyl [hydroxy(phenyl)methyl]phosphonate crystallizes in chiral helical chains along the b‑axis, stabilized by O—H⋯O hydrogen bonds between the hydroxy group and the phosphonate oxygen [REFS‑1]. In contrast, the dimethyl analog crystallizes as dimeric hydrogen‑bond bridges [REFS‑2]. This packing‑motif divergence arises from subtle differences in ester‑group sterics and directly influences macroscopic properties such as solubility, crystal habit, and mechanical stability.

Crystallography Solid-state chemistry Formulation

Asymmetric Reduction Performance: Yield vs. Stereoselectivity Trade‑Off

Asymmetric reduction of diethyl benzoylphosphonate with NaBH4/L‑(+)-tartaric acid delivers diethyl (S)-hydroxy(phenyl)methylphosphonate in 95% yield with 60% enantiomeric excess (ee) [REFS‑1]. The corresponding dimenthyl ester achieves higher diastereomeric excess (93% de) but at the cost of reduced yield and greater synthetic complexity. This trade‑off positions the diethyl ester as a high‑throughput chiral intermediate where yield takes precedence over ultimate stereopurity.

Asymmetric synthesis Chiral building block Process chemistry

Biocatalytic Kinetic Resolution: Equivalent Enantioselectivity to Dibenzyl Analog

Both diethyl and dibenzyl (±)-hydroxy(phenyl)methanephosphonate acyl derivatives undergo hydrolysis catalyzed by Bacillus subtilis whole cells, yielding the (S)-enantiomer with 95% enantiomeric excess (ee) [REFS‑1]. In contrast, commercially available lipases afford only 15–35% ee for both esters. The diethyl ester thus matches the dibenzyl analog in biocatalytic selectivity while offering the practical advantage of ethyl ester lability for subsequent deprotection.

Biocatalysis Chiral resolution Green chemistry

Enzyme Inhibition Potency: Class‑Wide Activity Against Myo‑Inositol Monophosphatase

α‑Hydroxyphosphonates, including the diethyl phenyl derivative, inhibit recombinant bovine myo‑inositol monophosphatase (IMPase) with inhibition constants (Ki) spanning 6–600 µM [REFS‑1]. This moderate potency establishes the diethyl phenyl compound as a tractable starting point for structure–activity relationship (SAR) exploration, where modifications to the ester or aryl group modulate inhibitory strength.

Enzyme inhibition Drug discovery IMPase

Validated Application Scenarios for Diethyl [hydroxy(phenyl)methyl]phosphonate Procurement


Chiral Building Block for Asymmetric Synthesis Scale‑Up

With a documented 95% yield in asymmetric reduction [REFS‑1], the diethyl ester serves as a high‑yielding chiral intermediate for constructing α‑functionalized phosphonates. Its 60% ee (S) is sufficient for many early‑stage SAR campaigns, and subsequent enantiomeric enrichment can be achieved via biocatalytic resolution (95% ee) using Bacillus subtilis whole cells [REFS‑2]. This two‑step sequence—high‑yield asymmetric reduction followed by high‑fidelity biocatalytic polishing—is practical for gram‑to‑kilogram scale procurement.

Myo‑Inositol Monophosphatase (IMPase) Inhibitor Lead Optimization

The α‑hydroxyphosphonate class inhibits IMPase with Ki values between 6 and 600 µM [REFS‑1]. The diethyl phenyl derivative provides a well‑characterized scaffold for medicinal chemistry teams pursuing IMPase‑targeted therapeutics (e.g., for bipolar disorder or glioblastoma). Its solid‑state helical‑chain packing [REFS‑2] ensures consistent crystallinity, facilitating reproducible biological assays and co‑crystallization studies.

Crystallization and Solid‑State Formulation Studies

The distinct helical‑chain crystal packing of the diethyl ester [REFS‑1] makes it a model system for studying hydrogen‑bond‑directed assembly of α‑hydroxyphosphonates. Formulation scientists can leverage this predictable packing motif to design co‑crystals or amorphous solid dispersions with enhanced dissolution profiles, an option not available with dimethyl analogs that form dimers [REFS‑2].

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